molecular formula C21H26N2O B12487270 1-[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one

1-[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one

Cat. No.: B12487270
M. Wt: 322.4 g/mol
InChI Key: MMRIUQBLKOGVAH-AZOSJMHDSA-N
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Description

1-[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one is a complex organic compound with a unique structure that includes a quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one typically involves multi-step organic reactions. One common method includes the Mannich reaction, where an aromatic aldehyde, an aromatic amine, and a ketone are reacted in the presence of a catalyst such as L-proline . The reaction is carried out in deionized water at room temperature for several hours, and the progress is monitored using thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

1-[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one is unique due to its specific quinoline ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

1-[(3S)-4-anilino-2-ethyl-3-methyl-3,4-dihydro-2H-quinolin-1-yl]propan-1-one

InChI

InChI=1S/C21H26N2O/c1-4-18-15(3)21(22-16-11-7-6-8-12-16)17-13-9-10-14-19(17)23(18)20(24)5-2/h6-15,18,21-22H,4-5H2,1-3H3/t15-,18?,21?/m1/s1

InChI Key

MMRIUQBLKOGVAH-AZOSJMHDSA-N

Isomeric SMILES

CCC1[C@H](C(C2=CC=CC=C2N1C(=O)CC)NC3=CC=CC=C3)C

Canonical SMILES

CCC1C(C(C2=CC=CC=C2N1C(=O)CC)NC3=CC=CC=C3)C

Origin of Product

United States

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